PTH-methionine sulfone
Description
Contextualization of Protein Oxidation in Peptide Hormone Biochemistry
Protein oxidation is a fundamental process in biochemistry where amino acid residues within a protein are chemically modified by reactive oxygen species (ROS). iris-biotech.de In the realm of peptide hormones, this modification is of particular interest as it can lead to significant changes in the hormone's three-dimensional structure, receptor binding affinity, and ultimately, its biological function. amsterdamumc.nlresearchgate.net The sulfur-containing amino acids, methionine and cysteine, are especially susceptible to oxidation. wikipedia.org The study of these oxidative modifications provides crucial insights into the regulation of hormonal signaling and the potential mechanisms underlying certain pathological conditions.
Overview of Methionine Residues in Parathyroid Hormone (PTH) and Susceptibility to Oxidation
Human parathyroid hormone (PTH) is an 84-amino acid peptide that plays a pivotal role in calcium homeostasis. acs.orgnih.gov It contains two methionine (Met) residues at positions 8 and 18. amsterdamumc.nlacs.orgresearchgate.net These methionine residues are prone to oxidation, a modification that can significantly impact the hormone's biological activity. amsterdamumc.nlacs.orgresearchgate.net The susceptibility of these residues to oxidation is influenced by their location within the protein structure, with surface-exposed methionines being more vulnerable. pnas.org Oxidation of Met-8 has been shown to cause a substantial reduction in PTH's biological activity, while oxidation of Met-18 has a more modest effect. researchgate.netpnas.orgresearchgate.net This differential impact highlights the critical role of the Met-8 residue in the interaction of PTH with its receptor. researchgate.netnih.gov
Hierarchical Oxidation of Methionine: From Methionine to Methionine Sulfoxide (B87167) and PTH-methionine sulfone
The oxidation of methionine is a stepwise process. nih.gov In the initial, reversible step, methionine is oxidized to methionine sulfoxide (MetO). nih.govresearchgate.netplos.org This reaction can be reversed by the enzyme methionine sulfoxide reductase. wikipedia.orgnih.gov However, in the presence of stronger oxidants, methionine sulfoxide can undergo a second, irreversible oxidation to form methionine sulfone (MetO2). iris-biotech.denih.govresearchgate.netplos.org This two-step oxidation results in significant changes to the physicochemical properties of the methionine side chain, transforming the non-polar methionine into the more polar methionine sulfoxide and the even more polar methionine sulfone. acs.orgnih.govnih.gov
Table 1: Stepwise Oxidation of Methionine
| Step | Reactant | Product | Reversibility |
| 1 | Methionine | Methionine Sulfoxide | Reversible |
| 2 | Methionine Sulfoxide | Methionine Sulfone | Irreversible |
Research Rationale for Investigating this compound: Impact on Protein Function and Structure
The formation of this compound represents a terminal and irreversible oxidative modification that can profoundly alter the structure and function of the PTH molecule. iris-biotech.deresearchgate.net Research into this compound is driven by the need to understand the full spectrum of oxidative damage to PTH and its biological consequences. Studies have shown that the conversion of the hydrophobic methionine residue to the more hydrophilic sulfone derivative can lead to significant conformational changes in the peptide. researchgate.netacs.orgnih.govnih.gov These structural alterations can, in turn, severely impair the hormone's ability to bind to its receptor, the PTH1 receptor, leading to a loss of biological activity. amsterdamumc.nlresearchgate.netnih.gov Investigating this compound helps to elucidate the mechanisms by which oxidative stress can inactivate PTH, providing a more complete picture of the regulation of this vital hormone.
Table 2: Impact of Methionine Oxidation on PTH Receptor Binding
| PTH Analogue | Modification | Effect on Receptor Binding Affinity |
| PTH(1-34) | Met-8 to Met-SO₂ | Marked diminishment |
| PTH(1-34) | Met-18 to Met-SO₂ | Relatively tolerant |
| PTH(1-34) | Met-8 & Met-18 to Met-SO₂ | Similar to Met-8 only modification |
| Data sourced from studies on PTH(1-34) analogues. nih.gov |
Properties
IUPAC Name |
5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIVNVSPBCMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401934 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-76-9 | |
| Record name | PTH-methionine sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodological Approaches for the Characterization and Quantification of Pth Methionine Sulfone
Mass Spectrometry-Based Strategies for PTH-methionine sulfone Analysis
Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of protein modifications, offering high sensitivity and specificity. Various MS-based strategies are employed to study this compound, from intact protein analysis to detailed peptide-level characterization.
High-resolution nano-liquid chromatography coupled to electrospray ionization Fourier Transform tandem mass spectrometry (nanoLC-ESI-FT-MS/MS) is a powerful technique for the analysis of oxidized PTH. researchgate.netnih.gov This method allows for the separation and identification of different forms of PTH, including the native and oxidized species, directly from complex biological samples. nih.gov
The nanoLC component provides high-resolution separation of the different PTH forms, while ESI gently ionizes the molecules for introduction into the mass spectrometer. researchgate.net The Fourier Transform mass spectrometer offers high mass accuracy and resolution, enabling the differentiation of this compound from other modifications based on its distinct mass shift. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the ionized PTH molecules, providing sequence information that confirms the identity of the protein and the location of the modification. researchgate.netnih.gov
Researchers have successfully utilized nanoLC-ESI-FT-MS/MS to analyze oxidized human PTH (hPTH) both directly and after proteolytic cleavage. nih.gov This approach has been crucial in developing assays that can distinguish between biologically active, non-oxidized PTH and its inactive, oxidized counterparts. nih.govresearchgate.net
Peptide mapping is a cornerstone of protein characterization, providing site-specific information about post-translational modifications. nih.govsciex.com This technique involves the enzymatic digestion of the protein of interest, such as PTH, into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.govsciex.com
The resulting peptides are separated by reversed-phase liquid chromatography, where oxidized peptides, being more hydrophilic, typically elute earlier than their unmodified counterparts. chromatographyonline.com Mass spectrometry is then used to identify the peptides and pinpoint the exact location of the methionine oxidation. nih.gov The level of oxidation at a specific site can be quantified by comparing the peak area of the oxidized peptide to that of the unmodified peptide. chromatographyonline.com
This approach has been instrumental in identifying the methionine residues in recombinant human alpha1-antitrypsin that are susceptible to oxidation. nih.gov While challenging due to the complex biochemistry of some proteins, the combination of mass spectrometry, protein engineering, and advanced chromatography has enabled the successful quantification of methionine oxidation. nih.govresearchgate.net
Table 1: Example Data from Peptide Mapping Analysis of Oxidized Peptides
| Peptide Sequence | Modification | Retention Time (min) | Observed m/z |
| DTLMISR | Unmodified | 31.0 | 415.72 |
| DTLM(O)ISR | Methionine Sulfoxide (B87167) | 26.7 | 423.72 |
| DTLM(O2)ISR | Methionine Sulfone | Not specified | 431.72 |
This table is illustrative and based on typical results from peptide mapping experiments where oxidized peptides elute earlier and have a higher mass-to-charge ratio (m/z) due to the addition of oxygen atoms.
A significant challenge in quantifying methionine oxidation is the potential for artificial oxidation to occur during sample preparation and analysis. nih.gov Stable isotope labeling methods have been developed to overcome this issue and provide a more accurate measurement of the true level of methionine sulfoxide and sulfone in a sample. nih.govsemanticscholar.org
One such method involves using hydrogen peroxide enriched with heavy oxygen (¹⁸O) to fully oxidize the methionine residues in a protein sample before enzymatic digestion. nih.gov Any methionine sulfoxide present in the original sample will contain the naturally abundant ¹⁶O, while any sulfoxide generated as an artifact of the labeling process will incorporate ¹⁸O. nih.gov The 2 Dalton mass difference between the ¹⁶O- and ¹⁸O-containing sulfoxides allows for their differentiation and accurate quantification by mass spectrometry. nih.gov
This stable isotope labeling approach has been shown to effectively eliminate analytical artifacts during LC-MS peptide mapping, leading to the detection of much lower levels of methionine sulfoxide in model proteins like recombinant monoclonal antibodies. nih.gov
Quantitative proteomics provides a comprehensive view of protein abundance and modifications across different samples. thermofisher.com These approaches can be broadly categorized as either label-based or label-free. thermofisher.com
Label-based methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), involve the incorporation of stable isotopes into proteins, allowing for the direct comparison of protein levels between different experimental conditions. thermofisher.comnih.gov Label-free methods, on the other hand, rely on the measurement of ion peak intensity or spectral counting to determine the relative abundance of proteins. thermofisher.com
In the context of this compound, quantitative proteomics can be used to compare the levels of oxidized PTH in different physiological or pathological states. For example, a SILAC-based quantitative proteomics approach, combined with a methionine-containing peptide enrichment protocol, has been used to explore global changes in methionine oxidation in cells under oxidative stress. nih.gov Such methods are invaluable for understanding the broader biological impact of PTH oxidation.
Spectroscopic and Chromatographic Methods in this compound Research
In addition to mass spectrometry, other analytical techniques play a crucial role in characterizing the structural and functional consequences of methionine oxidation in PTH.
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. nih.gov The resulting CD spectrum provides information about the protein's alpha-helical, beta-sheet, and random coil content. nih.gov
CD studies on PTH have revealed that the oxidation of its methionine residues leads to significant conformational changes. nih.gov Specifically, the oxidation of methionine at position 8 has been shown to cause substantial alterations in the secondary structure, while the oxidation of methionine at position 18 has a smaller impact. nih.govnih.gov When both methionine residues are oxidized, the resulting structural changes are greater than the sum of the individual oxidations, indicating a synergistic effect. nih.gov
These findings from CD spectroscopy are critical for understanding how methionine sulfone formation can alter the three-dimensional structure of PTH and, consequently, its ability to bind to its receptor and elicit a biological response. researchgate.netnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Analysis of Oxidized PTH Variants
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and analysis of PTH and its oxidized derivatives. The principle of RP-HPLC lies in the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The oxidation of methionine to its sulfone derivative introduces a significant increase in the polarity of the peptide. Consequently, this compound exhibits a shorter retention time on a reversed-phase column compared to its non-oxidized counterpart. nih.gov
Several studies have successfully employed RP-HPLC to separate and quantify oxidized forms of PTH. nih.govformulationbio.com For instance, a developed RP-HPLC method demonstrated good separation of PTH from its oxidized impurities, with the oxidized form showing a distinct chromatographic profile. nih.govresearchgate.net The use of ion-pairing agents and optimization of mobile phase pH and column temperature can further enhance the resolution between the different PTH variants. nih.gov
Table 1: Expected Chromatographic Behavior of this compound in RP-HPLC
| Parameter | Expected Observation for this compound | Rationale |
| Retention Time | Shorter than non-oxidized PTH | Increased polarity due to the sulfone group leads to weaker interaction with the nonpolar stationary phase. nih.gov |
| Peak Shape | May exhibit broadening | On-column oxidation can sometimes lead to broader peaks for the oxidized species. umons.ac.be |
| Resolution | Can be resolved from non-oxidized and sulfoxide forms | Differences in polarity allow for separation, which can be optimized by adjusting chromatographic conditions. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Oxidized Methionine Residues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural characterization of proteins and peptides, including post-translationally modified variants like this compound. nih.gov Oxidation of methionine residues induces localized changes in the chemical environment of nearby protons and carbons, which can be detected as shifts in their respective NMR resonance frequencies.
¹H-NMR and ¹³C-NMR are particularly useful for identifying and characterizing methionine oxidation. The formation of methionine sulfone results in a downfield shift of the signals from the protons and carbons adjacent to the sulfur atom due to the electron-withdrawing effect of the sulfonyl group. Two-dimensional NMR techniques, such as TOCSY and NOESY, can provide further insights into the conformational changes induced by methionine oxidation. nih.gov These experiments can reveal alterations in the local secondary structure and tertiary contacts within the PTH molecule upon formation of the sulfone.
While specific NMR data for this compound is not extensively published, predicted ¹H NMR spectral data for the parent compound, methionine sulfone, provides an indication of the expected chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for Methionine Sulfone
| Atom | Chemical Shift (ppm) |
| Hα | 3.85 |
| Hβ | 2.18 |
| Hγ | 2.63 |
| Hε | 2.12 |
| Data sourced from the Human Metabolome Database (HMDB) for L-Methionine. hmdb.cabmrb.io |
Vibrational Spectroscopy (Raman and FTIR) for Detection and Quantification of Methionine Oxidation Products
Vibrational spectroscopy techniques, including Raman and Fourier-transform infrared (FTIR) spectroscopy, offer a non-destructive means to detect and quantify the oxidation of methionine residues. nih.gov These methods probe the vibrational modes of molecules, and the formation of the sulfone group gives rise to characteristic spectral signatures.
In the context of methionine oxidation, the S=O stretching vibrations of the sulfone group are particularly informative. These vibrations typically appear in a distinct region of the infrared and Raman spectra, allowing for their identification even in complex biological samples. The intensity of these characteristic bands can be correlated with the concentration of the oxidized species, enabling quantitative analysis.
Table 3: Characteristic Vibrational Frequencies for Methionine and its Oxidized Forms
| Vibrational Mode | Methionine (cm⁻¹) | Methionine Sulfoxide (cm⁻¹) | Methionine Sulfone (cm⁻¹) |
| S=O stretch (symmetric) | N/A | ~1040 | ~1130 |
| S=O stretch (asymmetric) | N/A | N/A | ~1320 |
| C-S stretch | ~650-750 | ~700-730 | ~760 |
| Note: These are approximate frequency ranges and can vary depending on the molecular environment. researchgate.netnih.govscirp.orgusda.gov |
Computational and In Silico Modeling for Predicting Oxidative Impact on PTH Structure
Computational and in silico modeling approaches have become invaluable for predicting the structural and functional consequences of post-translational modifications, including the oxidation of methionine to methionine sulfone in PTH. nih.gov These methods allow for the simulation of molecular interactions and the prediction of changes in protein stability, conformation, and binding affinity.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of both native PTH and its oxidized variants. researchgate.net By simulating the protein's movement over time, researchers can identify significant structural rearrangements that occur upon methionine oxidation. For instance, in silico modeling has suggested that the oxidation of PTH can lead to three-dimensional structural changes that may impede its effective interaction with the PTH receptor. nih.gov
Furthermore, molecular docking studies can predict how the altered structure of this compound affects its binding to the PTH receptor 1 (PTHR1). nih.gov These simulations can provide insights into changes in the binding energy and the specific intermolecular interactions that are disrupted or formed upon oxidation. Such studies have indicated that the conversion of the hydrophobic methionine to a more hydrophilic sulfone can disrupt crucial hydrophobic interactions between PTH and its receptor. nih.gov
Table 4: Predicted Impact of Methionine Sulfone Formation on PTH Structure and Function from In Silico Modeling
| Parameter | Predicted Impact on this compound | Rationale from Modeling Studies |
| Conformational Stability | Decreased | Oxidation introduces a bulkier and more polar group, potentially disrupting the hydrophobic core and destabilizing the native fold. nih.gov |
| Receptor Binding Affinity | Reduced | Altered three-dimensional structure and loss of key hydrophobic interactions with the PTHR1 binding pocket. nih.govnih.gov |
| Biological Activity | Significantly Impaired | The compromised receptor binding is predicted to lead to a substantial decrease in the ability to activate downstream signaling pathways. nih.gov |
Biochemical Pathways and Mechanisms of Pth Methionine Sulfone Formation and Fate
Non-Enzymatic Oxidation of Methionine Residues in PTH by Reactive Oxygen Species (ROS) and Other Oxidants
The methionine (Met) residues within the parathyroid hormone (PTH) molecule are particularly susceptible to non-enzymatic oxidation due to the presence of a thioether function in their side chains, which has a low oxidation potential. researchgate.netteknoscienze.com This vulnerability makes them a primary target for a variety of oxidants, especially reactive oxygen species (ROS), which are generated both in vivo and in vitro. researchgate.netteknoscienze.com Key ROS implicated in the oxidation of PTH's methionine residues include hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO·). researchgate.netteknoscienze.com The oxidation process is a significant post-translational modification that can alter the structure and function of the hormone. researchgate.netresearchgate.net
Human PTH contains two methionine residues, located at positions 8 and 18, both of which are prone to oxidation. acs.orgnih.govnih.gov The oxidation of these residues is not merely a random event; it can be site-specific, as demonstrated in studies using metal-catalyzed oxidation. For instance, the oxidation of the synthetic PTH fragment (1-34) catalyzed by ferrous EDTA primarily targets Met-8 and the adjacent His-9. nih.gov The sulfur atom in methionine is a direct target for ROS, which can lead to the formation of methionine sulfoxide (B87167). nih.gov This initial oxidation is a two-electron transfer mechanism, though single-electron transfers have also been reported. researchgate.net The conversion of the hydrophobic methionine residue to the more hydrophilic methionine sulfoxide can lead to significant changes in the hormone's biological activity. researchgate.netacs.orgnih.gov The rate of this oxidation by hydrogen peroxide has been shown to be relatively constant between pH 4 and 7. researchgate.netacs.org
Stereochemistry of Methionine Oxidation: Formation of Methionine Sulfoxide Diastereomers and Subsequent Conversion to Sulfone
The oxidation of the sulfur atom in a methionine residue is a stereochemically significant event. The initial oxidation converts the achiral sulfur of the thioether side chain into a chiral center, resulting in the formation of two distinct diastereomers of methionine sulfoxide (MetO): (S)-methionine-S-sulfoxide and (S)-methionine-R-sulfoxide. ucsc.edunih.gov These diastereomers, often denoted as Met-S-O and Met-R-O, are stable and their formation can have important implications for protein structure and function. ucsc.edunih.gov
The process begins with mild oxidizing agents converting methionine to methionine sulfoxide. researchgate.net Further exposure to stronger oxidative conditions can lead to a second, irreversible oxidation step. This subsequent oxidation converts methionine sulfoxide into methionine sulfone (MetO₂). researchgate.netresearchgate.netnih.gov Unlike the initial oxidation to sulfoxide, the formation of methionine sulfone is considered irreversible in biological systems. researchgate.netteknoscienze.comresearchgate.netresearchgate.net This irreversibility has significant consequences for protein structure and interactions. teknoscienze.comresearchgate.net While the two diastereomers of methionine sulfoxide can be formed, conventional analytical methods like peptide mapping often cannot distinguish between them due to their identical masses and similar polarities. nih.gov
| Compound | Oxidation State | Key Features | Reversibility in Biological Systems |
|---|---|---|---|
| Methionine (Met) | Reduced (Thioether) | Hydrophobic, achiral sulfur atom. | N/A |
| Methionine Sulfoxide (MetO) | First Oxidation State | Chiral sulfur atom, exists as two diastereomers (R and S). More hydrophilic than Met. researchgate.net | Reversible |
| Methionine Sulfone (MetO₂) | Second Oxidation State | Further oxidized state of the sulfur atom. | Irreversible researchgate.netteknoscienze.comresearchgate.netresearchgate.net |
Differential Susceptibility of Methionine Residues (Met-8 vs. Met-18) to Oxidation and Sulfone Formation within PTH
The two methionine residues in human parathyroid hormone, Met-8 and Met-18, exhibit different susceptibilities to oxidation and have distinct impacts on the hormone's biological function upon modification. nih.gov Oxidation of Met-8 causes substantial changes to the secondary structure of PTH and significantly reduces its biological activity, including its ability to stimulate the generation of the second messenger cAMP. acs.orgnih.govnih.govnih.gov In contrast, the oxidation of Met-18 has a much smaller impact on the hormone's secondary structure and only slightly reduces its potency. acs.orgnih.govnih.gov In fact, PTH oxidized at Met-18 (Met18(ox)-PTH) is considered to retain bioactivity, while PTH oxidized at Met-8 (Met8(ox)-PTH) has minor or no bioactivity. nih.govnih.govuni-heidelberg.de
Studies suggest that Met-18 is more likely to be oxidized than Met-8. nih.govresearchgate.net The lower susceptibility of Met-8 to oxidation is attributed to its location within a hydrophobic pocket of the molecule, which would require a significant change in the secondary structure for the oxidation to occur. nih.govresearchgate.net When both methionine residues are oxidized (Met8, Met18(di-ox)-PTH), the resulting structural changes are greater than the sum of the individual oxidations, and this form also shows little to no biological activity. nih.govnih.govnih.gov This differential effect is crucial, as the loss of function upon Met-8 oxidation is linked to the conversion from a hydrophobic to a hydrophilic residue, which disrupts the hydrophobic interaction between PTH and its receptor, PTHR1. acs.orgnih.gov
| Methionine Residue | Relative Susceptibility to Oxidation | Impact of Oxidation on PTH Secondary Structure | Impact of Oxidation on Biological Activity | Structural Context |
|---|---|---|---|---|
| Met-8 | Less susceptible nih.govresearchgate.net | Substantial changes nih.govnih.gov | Significant reduction or loss of activity acs.orgnih.govnih.gov | Located in a hydrophobic pocket nih.govresearchgate.net |
| Met-18 | More susceptible nih.govresearchgate.net | Minor impact nih.govnih.gov | Slight reduction; retains bioactivity acs.orgnih.govnih.govnih.gov | More exposed |
| Met-8 and Met-18 (di-oxidized) | N/A | Greater than the sum of individual oxidations nih.gov | Little to no bioactivity nih.govnih.gov | N/A |
Enzymatic Reduction of Methionine Sulfoxide and Irreversibility of Methionine Sulfone
The oxidation of methionine to methionine sulfoxide (MetO) is a reversible process in biological systems, thanks to a family of enzymes known as methionine sulfoxide reductases (Msrs). mdpi.comnih.gov These enzymes play a crucial role in repairing oxidative damage to proteins. mdpi.com There are two main types of Msrs, MsrA and MsrB, which exhibit strict stereospecificity. MsrA specifically reduces the S-diastereomer of methionine sulfoxide, while MsrB reduces the R-diastereomer. nih.govmdpi.comnih.gov The existence of these repair enzymes highlights a cellular mechanism to counteract the effects of oxidative stress on proteins like PTH. nih.govnih.govresearchgate.net
However, the subsequent oxidation of methionine sulfoxide to methionine sulfone (MetO₂) is an irreversible modification. researchgate.netnih.govmdpi.com There is no known biological pathway in host organisms to reduce methionine sulfone back to methionine. nih.gov This irreversibility means that once a methionine residue in PTH is converted to the sulfone form, the associated structural and functional changes are permanent. This distinction is critical: while the formation of methionine sulfoxide can be a transient modification that is subject to repair, the formation of methionine sulfone represents a terminal event for that particular amino acid residue, potentially leading to a permanent loss of the hormone's biological function. researchgate.netteknoscienze.comresearchgate.net
Structural and Functional Implications of Pth Methionine Sulfone Formation in Mechanistic Studies
Impact of Methionine Oxidation on PTH Conformation and Secondary Structure
The conversion of methionine to methionine sulfone introduces a bulky, polar group that can disrupt the delicate balance of forces maintaining the three-dimensional structure of PTH. Circular dichroism (CD) studies have been instrumental in elucidating the conformational changes induced by methionine oxidation.
Research has shown that the secondary structure of PTH is not uniformly affected by the oxidation of its two methionine residues. Oxidation of the methionine at position 18 (Met18) results in only minor alterations to the secondary structure of the hormone. In contrast, the oxidation of the methionine at position 8 (Met8) leads to substantial changes in the hormone's conformation. When both methionine residues are oxidized, the resulting changes in secondary structure are even more pronounced, exceeding the sum of the individual oxidations.
These findings suggest that the region around Met8, specifically residues 6-12, is crucial for the formation of the helical secondary structure of PTH. The significant structural disruption caused by the oxidation of Met8 is a key factor in its loss of biological activity.
Table 1: Impact of Methionine Oxidation on PTH Secondary Structure
| Oxidized Residue(s) | Impact on Secondary Structure | Reference |
|---|---|---|
| Methionine-18 | Small | |
| Methionine-8 | Substantial | |
| Methionine-8 and Methionine-18 | Greater than the sum of individual oxidations |
Alterations in Hydrophobic Interactions and Receptor Binding Affinity of PTH-methionine sulfone
The interaction between PTH and its receptor, the parathyroid hormone 1 receptor (PTHR1), is a critical step in initiating its biological effects. This interaction is partly driven by hydrophobic interactions between the hormone and the receptor. The oxidation of methionine to the more hydrophilic methionine sulfone can disrupt these crucial interactions.
Molecular modeling and immunoprecipitation assays have demonstrated that the oxidation of Met8, in particular, disrupts the hydrophobic interactions between PTH and PTHR1. This is because the conversion of the hydrophobic methionine residue to a hydrophilic sulfone analogue interferes with the direct hydrophobic contact between the hormone and its receptor.
Effects on PTH Receptor (PTHR1) Interaction and Downstream Signaling Pathways (e.g., cAMP Generation)
The binding of PTH to PTHR1 triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways, most notably the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase. The structural alterations in PTH caused by methionine oxidation have a direct impact on this activation process.
Oxidation of Met8 has been shown to block the generation of the second messenger cAMP. This is a direct consequence of the impaired binding and/or inability of the oxidized hormone to induce the necessary conformational change in PTHR1 for G-protein coupling and adenylyl cyclase activation. In contrast, the oxidation of Met18 has a much less potent inhibitory effect on cAMP formation, consistent with its lesser impact on the hormone's secondary structure.
The inability of Met8-oxidized PTH to effectively stimulate cAMP production underscores the critical role of this specific residue in the functional interaction with the PTHR1 and the subsequent initiation of intracellular signaling cascades that mediate the hormone's physiological effects.
Relative Functional Activity of Mono- and Di-oxidized this compound Variants (Met8(ox)PTH, Met18(ox)PTH, Met8, Met18(di-ox)PTH)
The biological activity of the different oxidized forms of PTH varies significantly, highlighting the differential importance of the two methionine residues. Preclinical studies have consistently shown that the position of the oxidized methionine is a key determinant of the remaining hormonal function.
Met18(ox)PTH, the mono-oxidized form at position 18, retains a significant degree of biological activity. In contrast, Met8(ox)PTH, the mono-oxidized form at position 8, exhibits substantially reduced or no biological activity. The di-oxidized form, Met8, Met18(di-ox)PTH, where both methionine residues are oxidized, also shows little to no biological activity.
These findings are in agreement with the structural studies, which demonstrate that oxidation at Met8 causes more profound conformational changes than oxidation at Met18. The retained activity of Met18(ox)PTH suggests that this residue is less critical for the receptor-binding and activation domains of the hormone.
Table 2: Relative Biological Activity of Oxidized PTH Variants
| PTH Variant | Relative Biological Activity | Reference |
|---|---|---|
| Met18(ox)PTH | Retained biological activity | |
| Met8(ox)PTH | Less or no biological activity | |
| Met8, Met18(di-ox)PTH | Less or no biological activity |
Investigation of Protein Folding Stability in Relation to Methionine Oxidation and this compound Formation
The thermodynamic folding stability of a protein can significantly influence the susceptibility of its methionine residues to oxidation, particularly those buried within the protein's core. For a buried methionine to be oxidized, the protein must transiently unfold to expose the residue to the solvent and oxidizing agents. Therefore, proteins with higher folding stability are generally more resistant to methionine oxidation.
While this principle is well-established for a variety of proteins, specific studies investigating the protein folding stability of PTH in direct relation to the formation of this compound are not extensively detailed in the provided search results. However, the general findings suggest that the local unfolding of the N-terminal region of PTH would be a prerequisite for the oxidation of Met8 and Met18, especially if they are not fully solvent-exposed in the native conformation. The oxidation of these residues, in turn, could further impact the folding stability of the hormone, potentially leading to a less stable conformation, as suggested by the significant secondary structure changes observed upon oxidation of Met8.
The interplay between protein stability and methionine oxidation is a critical aspect of protein chemistry and has significant implications for the biological activity of therapeutic proteins like PTH.
Research Directions and Unexplored Avenues in Pth Methionine Sulfone Biochemistry
Development of Novel Analytical Probes for Specific PTH-methionine sulfone Detection in Complex Biological Systems
A significant challenge in studying this compound is the lack of analytical tools that can specifically and sensitively detect this particular oxidized form in complex biological matrices like plasma. Current methods often measure total intact PTH, which includes both active (non-oxidized) and inactive (oxidized) forms, potentially leading to a misrepresentation of the true bioactive hormone levels, especially in patients with high oxidative stress, such as those with chronic kidney disease. plos.orgplos.org
Recent advancements have focused on separating oxidized forms from the non-oxidized hormone. One approach involves using affinity chromatography with a monoclonal antibody specific to oxidized PTH fragments to remove all oxidized species before quantifying the remaining non-oxidized, bioactive PTH with a conventional immunoassay. plos.orgplos.org High-resolution mass spectrometry techniques, such as nano-liquid chromatography coupled to ESI-FT-MS/MS, have also been instrumental in identifying various oxidized products of PTH, including the sulfone form, characterized by a mass shift of +32 Da for each oxidized methionine residue. nih.gov
Future research is directed towards developing more direct and specific probes. Potential avenues include:
Monoclonal Antibodies: Generating highly specific monoclonal antibodies that can distinguish between methionine sulfoxide (B87167) (+16 Da) and methionine sulfone (+32 Da) at positions 8 and 18.
Chemical Probes: Designing chemical probes that selectively react with the sulfone group, allowing for targeted detection through fluorescence or other signaling mechanisms.
Advanced Proteomics: Refining quantitative redox proteomics approaches, possibly using novel enrichment protocols, to specifically isolate and quantify peptides containing methionine sulfone from patient samples. nih.gov
These new tools would enable researchers to accurately measure this compound levels, providing a clearer picture of its prevalence and clinical significance in various disease states.
Mechanistic Elucidation of this compound-induced Conformational Dynamics at the Atomic Level
The conversion of a hydrophobic methionine residue to a more hydrophilic methionine sulfone drastically alters the local chemical environment within the PTH peptide, leading to a change in its three-dimensional structure that ultimately blocks receptor interaction. researchgate.netacs.org While this is known conceptually, a detailed, atomic-level understanding of these conformational shifts is still emerging.
Studies substituting methionine with other amino acids have provided valuable insights. For instance, replacing Met8 with asparagine (a hydrophilic residue) mimics the loss of biological function seen with oxidation, whereas replacement with leucine (B10760876) (a hydrophobic residue) does not, underscoring the critical role of hydrophobicity in this region for proper receptor binding. acs.org
Future research will likely leverage advanced computational and biophysical techniques to map these changes precisely:
Molecular Dynamics (MD) Simulations: Performing MD simulations can model how the introduction of the sulfone group affects the peptide's folding, stability, and interaction with water molecules. nih.gov Such simulations can predict changes in secondary structure and the relative movement of transmembrane helices upon ligand binding. nih.gov
High-Resolution Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) or nuclear magnetic resonance (NMR) spectroscopy could potentially solve the structure of this compound, both in its free state and in complex with its receptor, to visualize the steric and electrostatic clashes that prevent activation.
| Technique | Objective | Potential Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | To model the structural changes in PTH following methionine-to-sulfone oxidation at an atomic level. | Detailed mapping of altered hydrogen bonding networks, solvent accessibility, and changes in the peptide backbone's flexibility that lead to receptor incompatibility. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | To determine the high-resolution 3D structure of this compound. | Direct visualization of the altered conformation and how it differs from the bioactive, non-oxidized hormone. |
| Nuclear Magnetic Resonance (NMR) | To study the dynamics of this compound in solution. | Insights into the flexibility and conformational ensemble of the oxidized peptide, revealing how its dynamic behavior prevents stable receptor engagement. |
Role of Specific Oxidative Environments in Modulating this compound Formation Pathways
Methionine oxidation is a two-step process: the initial, reversible oxidation to methionine sulfoxide is followed by a second, irreversible oxidation to methionine sulfone. nih.govnih.gov The formation of the sulfone is less common and is thought to require conditions of strong oxidative stress. mdpi.com However, the specific reactive oxygen species (ROS) and microenvironmental factors that favor the formation of sulfone over sulfoxide in a biological context are not fully understood.
Different oxidants may have different propensities for creating the sulfone. For example, hydrogen peroxide is commonly used in vitro to generate oxidized PTH, but other species like hydroxyl radicals or peroxynitrite, which are present in pathological states, might have different efficiencies in promoting the second oxidation step. The local pH and the presence of metal ions can also significantly influence oxidation rates and pathways. nih.gov For instance, metal-catalyzed oxidation can be site-specific and promote unique degradation pathways. researchgate.net
Key research questions in this area include:
Which specific ROS are most effective at converting PTH-methionine sulfoxide to this compound?
How do disease-specific conditions, such as the uremic environment in chronic kidney disease, influence the rate and extent of sulfone formation?
Does the protein's conformation influence the susceptibility of methionine sulfoxide to further oxidation?
Investigation of Potential Biological Roles for this compound Beyond Receptor Inactivation
The primary and most established biological consequence of this compound formation is the loss of hormonal activity. researchgate.netnih.gov However, it is conceivable that this irreversibly modified protein could have other biological roles. Given that its formation is a marker of significant and sustained oxidative stress, this compound could function as a biomarker. Its irreversible nature means it could represent an integrated measure of cumulative oxidative damage over the protein's lifespan in circulation.
While oxidation at Met8 is known to be critical for inactivating the hormone, oxidation at Met18 has a less dramatic effect on biological activity. nih.govimd-berlin.de The existence of differentially active oxidized forms suggests a more complex regulatory landscape than simple on/off inactivation. It is unknown if this compound has any affinity for other receptors or binding proteins, or if its accumulation could trigger other cellular responses, such as clearance pathways for damaged proteins. While no biological pathway is known to reduce methionine sulfone back to methionine, its presence could signal cellular stress. nih.gov
Strategies for Preventing or Mitigating PTH Methionine Oxidation in Research Models and Recombinant Protein Production
The susceptibility of PTH's methionine residues to oxidation poses a significant challenge for its use in research and for the production of recombinant therapeutic proteins. google.comnews-medical.net Oxidation can lead to a loss of potency and product instability. google.com Consequently, various strategies have been developed to prevent or minimize this degradation.
In the production of recombinant proteins, methionine oxidation can be reduced by modifying the cell culture conditions. One surprisingly effective strategy is the feeding of cells with glutamine, which has been found to significantly reduce the percentage of oxidized methionine residues in the final protein product. google.com Supplementing the culture medium with additional methionine can also be protective. google.com
For formulated protein products, the inclusion of antioxidants is a common strategy. Antioxidants like methionine and sodium thiosulfate (B1220275) can act as scavengers for free radicals or oxygen, thereby protecting the protein from oxidative damage. nih.gov Environmental factors are also critical; controlling the pH, lowering oxygen tension by preparing solutions under inert gases, and avoiding metal ion contaminants that can catalyze oxidation are all effective measures. news-medical.netnih.gov
| Strategy | Mechanism of Action | Application Area |
|---|---|---|
| Glutamine Feeding | Reduces the formation of oxidized methionine residues during protein expression. google.com | Recombinant protein production in cell culture. |
| Addition of Antioxidants (e.g., Methionine, Sodium Thiosulfate) | Act as free radical or oxygen scavengers, competitively protecting the protein's methionine residues. nih.gov | Liquid protein formulations and storage. |
| Control of Environmental pH | Minimizes the reactivity of certain amino acid side chains and can slow oxidation reactions. news-medical.net | Protein formulation and experimental buffers. |
| Lowering Oxygen Tension | Reduces the availability of molecular oxygen, a key component in many oxidation pathways. Achieved by using inert gases. news-medical.net | Protein preparation and long-term storage. |
| Avoidance of Metal Ions | Prevents metal-catalyzed oxidation, which can generate highly reactive free radicals. nih.gov | Formulation buffers and contact with processing equipment (e.g., stainless steel). nih.gov |
Q & A
Q. What experimental methodologies are most reliable for identifying PTH-methionine sulfone in protein sequencing workflows?
this compound is identified using high-resolution chromatography (e.g., nanoLC-ESI-FT-MS) combined with UV spectral matching. Methionine oxidation generates distinct mass shifts (+32 Da per sulfone group), detectable via mass spectrometry. Chromatographic retention times and spectral libraries (e.g., UVDBS) are cross-referenced to differentiate this compound from similar derivatives like PTH-valine. Confirmation requires dual validation: retention time alignment and spectral probability scores .
Q. How does this compound improve methionine residue analysis compared to non-oxidized derivatives?
Methionine sulfone’s stability under acidic and oxidative conditions prevents further degradation during Edman degradation sequencing. Its sulfone group enhances chromatographic resolution in complex peptide mixtures, reducing co-elution artifacts. This stability is critical for accurate residue mapping in proteins prone to oxidation, such as parathyroid hormone (PTH) .
Q. What are the key challenges in synthesizing and purifying this compound for reproducible research?
Synthesis requires controlled oxidation of methionine residues (e.g., using hydrogen peroxide or performic acid) followed by derivatization with phenylisothiocyanate. Purification challenges include removing unreacted reagents and byproducts (e.g., methionine sulfoxide). Reverse-phase HPLC with gradient elution is recommended, with mobile phases optimized for sulfone solubility (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on methionine sulfone formation kinetics under varying oxidative conditions?
Contradictions often arise from differences in oxidation agents (e.g., H₂O₂ vs. chloramine-T) or pH. Systematic studies should:
Q. What advanced statistical approaches are recommended for analyzing this compound’s role in protein structural studies?
Multivariate analysis (e.g., PCA) can correlate sulfone formation with protein conformational changes. Molecular dynamics simulations are critical to model sulfone-induced steric effects on peptide folding. Pair these with experimental circular dichroism (CD) spectra to validate computational predictions .
Q. How should experimental designs be optimized to minimize artifacts when studying this compound in aging or oxidative-stress models?
- Include negative controls (unoxidized methionine) and positive controls (fully oxidized sulfone standards).
- Use antioxidants (e.g., EDTA) in buffers to prevent unintended oxidation during sample prep.
- Employ dual-detection systems (UV-Vis and MS) to distinguish sulfone-specific signals from background noise .
Q. What emerging techniques enhance the detection limits of this compound in trace-level proteomic studies?
Nanoscale LC coupled with high-field asymmetric waveform ion mobility spectrometry (FAIMS) improves sensitivity by reducing ion suppression. Isotope-coded affinity tags (ICAT) labeled with sulfone-specific probes enable multiplexed quantification in complex matrices .
Data Contradiction and Synthesis
Q. How can researchers reconcile discrepancies in reported sulfone stability across different chromatographic systems?
Discrepancies often stem from column chemistry (C18 vs. phenyl-hexyl) or mobile phase pH. A meta-analysis of published retention data (e.g., using the NIST Chemistry WebBook) can identify system-specific trends. Cross-laboratory reproducibility studies using standardized reference materials are advised .
Q. What frameworks guide evidence synthesis when evaluating this compound’s utility across diverse protein studies?
Apply the PICO framework to structure systematic reviews:
- Population : Target proteins with methionine residues.
- Intervention : Sulfone derivatization protocols.
- Comparison : Alternative oxidation markers (e.g., sulfoxide).
- Outcome : Resolution, reproducibility, and artifact rates. Use FINER criteria to assess study feasibility and relevance .
Integration with Broader Methodologies
Q. How can this compound analysis be integrated with omics workflows for holistic oxidative-stress profiling?
Couple sulfone-specific proteomics with metabolomics (e.g., sulfone-containing lipid peroxidation markers) and redox proteome databases. Machine learning algorithms (e.g., Random Forest) can identify cross-omics correlations, linking sulfone formation to cellular oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
